molecular formula C16H15N3O2S B14941758 N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 1015904-62-7

N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B14941758
CAS No.: 1015904-62-7
M. Wt: 313.4 g/mol
InChI Key: UCTFYPOTUMKOIA-UHFFFAOYSA-N
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Description

N-Benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole ring at the 4-position of the benzene ring and a benzyl group attached to the sulfonamide nitrogen. This structural framework is significant in medicinal chemistry due to the sulfonamide group's role in enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) and the pyrazole moiety's versatility in modulating bioactivity .

Properties

CAS No.

1015904-62-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-4-pyrazol-1-ylbenzenesulfonamide

InChI

InChI=1S/C16H15N3O2S/c20-22(21,18-13-14-5-2-1-3-6-14)16-9-7-15(8-10-16)19-12-4-11-17-19/h1-12,18H,13H2

InChI Key

UCTFYPOTUMKOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE typically involves the reaction of benzylamine with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of N1-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N~1~-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, emphasizing substituent effects, biological activities, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Biological Activity Physicochemical Properties (MW, clogP) References
This compound C₁₆H₁₅N₃O₂S Benzyl (sulfonamide N), pyrazole (benzene C4) Not reported (theoretical: enzyme inhibition) MW: ~321.4; clogP ~3.5 (estimated)
Celecoxib C₁₇H₁₄F₃N₃O₂S 5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazole (benzene C4), unsubstituted sulfonamide COX-2 inhibition (anti-inflammatory, analgesic) MW: 381.37; clogP: 3.8
2-Methoxy-4-(1H-pyrazol-1-yl)benzenesulfonamide (7j) C₁₀H₁₁N₃O₃S Methoxy (benzene C2), pyrazole (benzene C4) hCA I–VII inhibition MW: 253.28; clogP: 1.2
4-Fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide C₁₆H₁₂F₂N₃O₂S Fluorine (benzene C4), 4-fluorobenzyl (sulfonamide N) Antihistaminic potential MW: 356.35; clogP: ~3.0
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... C₂₉H₂₀F₂N₅O₄S Chromen-2-yl, fluorophenyl, pyrazolo[3,4-d]pyrimidine Kinase inhibition (e.g., anticancer) MW: 589.1; clogP: High

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Pyrazole Modifications: Celecoxib’s 3-(trifluoromethyl)pyrazole enhances COX-2 selectivity, while simpler pyrazoles (e.g., in compound 7j) favor carbonic anhydrase inhibition . The benzyl group in the target compound may improve membrane permeability compared to unsubstituted sulfonamides . Fluorinated analogs (e.g., ) balance hydrophobicity and electronic effects for optimized binding .

Pharmacokinetic Profiles :

  • All 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives comply with Lipinski’s rule-of-five (MW ≤ 500, clogP ≤ 5), suggesting oral bioavailability . The target compound’s estimated MW (~321) and clogP (~3.5) align with these criteria.

Synthetic Routes :

  • The target compound can be synthesized via sulfonyl chloride intermediates (e.g., reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with benzylamine), analogous to methods for related derivatives .

Biological Activity

N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antileishmanial agent. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzyl group, a pyrazole ring, and a benzenesulfonamide moiety. Its molecular formula is C16_{16}H16_{16}N2_{2}O2_{2}S, with a molecular weight of approximately 313.4 g/mol. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity against various pathogens, particularly Leishmania species, which are responsible for leishmaniasis. The compound has been shown to inhibit specific enzymes or receptors involved in the disease's pathology, impacting cellular processes through signal transduction pathways.

Antileishmanial Activity

A series of studies have demonstrated the efficacy of this compound against Leishmania infantum and Leishmania amazonensis. For instance, certain derivatives have shown comparable efficacy to established treatments like pentamidine but with reduced cytotoxicity to mammalian cells. The mechanism of action is believed to involve enzyme inhibition, which disrupts the metabolic processes of the parasites.

Table 1: Efficacy of this compound Derivatives Against Leishmania

CompoundIC50_{50} (µM)Target SpeciesComparison Drug
3b0.070L. amazonensisPentamidine
3e0.072L. amazonensisPentamidine
3a0.059L. infantumPentamidine
3d0.065L. infantumPentamidine

The IC50_{50} values indicate the concentration required to inhibit 50% of the parasite's growth, showcasing the effectiveness of these derivatives in comparison to standard treatments.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of benzylamine with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine and a solvent like dichloromethane. This method optimizes yield and purity.

Molecular modeling studies have highlighted that modifications to the electronic structure and lipophilicity can enhance interactions with biological targets. For example, compounds with increased lipophilicity may exhibit improved bioavailability and binding affinity.

Table 2: Structure-Activity Relationships of Related Compounds

Compound NameUnique Features
N-benzyl-N-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamideEnhanced lipophilicity may improve bioavailability
N-benzyl-N-(2-(1H-pyrazol-1-yl)benzyl)-4-methylbenzenesulfonamidePotentially increased binding affinity due to multiple aromatic interactions
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamideMay exhibit different biological activity profiles due to halogen effects

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of this compound derivatives:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of various derivatives on mammalian cell lines, revealing that some compounds exhibited lower toxicity compared to conventional treatments while maintaining antileishmanial activity .
  • Molecular Modeling : Research utilizing molecular docking simulations has provided insights into how structural modifications can enhance binding affinities for target enzymes involved in leishmaniasis .
  • In Vivo Studies : Preliminary in vivo studies indicated promising results for selected derivatives in animal models, suggesting potential for further development into therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide?

Answer:
A robust approach involves coupling a benzenesulfonamide precursor with a substituted pyrazole moiety. For example, analogous syntheses (e.g., COX-2 inhibitors like celecoxib derivatives) use:

  • Step 1: Condensation of 4-sulfonamidophenylhydrazine with a ketone (e.g., benzyl-substituted acetophenone) in acidic conditions to form the pyrazole core .
  • Step 2: Purification via recrystallization using solvents like ethanol/water mixtures, monitored by HPLC for purity (>98%) .
  • Key reagents: Alkyl trifluoroacetate, metal alkoxides, and hydrazine derivatives .

Basic: How can the structure of this compound be validated experimentally?

Answer:

  • X-ray crystallography: Use SHELX software for structure refinement. SHELXL is preferred for small-molecule resolution, with R-factors < 0.05 indicating high accuracy .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10–12 ppm).
    • IR: Validate sulfonamide S=O stretches (1327–1165 cm⁻¹) and pyrazole C=N (1523 cm⁻¹) .

Advanced: How do substituents on the benzyl/pyrazole groups influence biological activity (e.g., COX-2 inhibition)?

Answer:

  • Structure-activity relationship (SAR):
    • Benzyl group: Electron-donating groups (e.g., methyl) enhance COX-2 selectivity by optimizing hydrophobic interactions in the enzyme's active site .
    • Pyrazole substituents: Trifluoromethyl groups at position 3 improve metabolic stability, as seen in celecoxib analogs .
  • Method: Molecular docking (e.g., AutoDock Vina) paired with in vitro COX-2 inhibition assays (IC₅₀ < 50 nM for optimized derivatives) .

Advanced: How to resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

  • Experimental design:
    • Standardize assay conditions (e.g., enzyme source, substrate concentration). Celecoxib analogs show variability due to differences in recombinant vs. native COX-2 .
    • Validate purity using LC-MS to rule out impurity interference (e.g., residual hydrazine byproducts) .
  • Statistical analysis: Apply ANOVA with post-hoc tests to assess inter-study variability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide toxicity (LD₅₀ > 2000 mg/kg in rodents for analogs) .
  • Spill management: Neutralize with 10% sodium bicarbonate, followed by adsorption with vermiculite .

Advanced: How to analyze polymorphism in this compound crystals?

Answer:

  • Techniques:
    • PXRD: Compare diffraction patterns with known Form I (sharp peaks at 2θ = 10.5°, 15.8°) .
    • DSC: Identify melting points (e.g., Form I: 161–164°C) and enthalpy changes .
  • Seeding: Introduce Form I crystals during crystallization to control polymorphic outcome .

Basic: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

  • ADME modeling: Use SwissADME to estimate logP (~3.0), PSA (~86 Ų), and blood-brain barrier permeability (low, due to sulfonamide polarity) .
  • Metabolism: CYP3A4-mediated oxidation predicted via StarDrop’s P450 module .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Process chemistry:
    • Use flow chemistry for pyrazole cyclization (residence time: 30 min, 80°C) to improve reproducibility .
    • Employ Design of Experiments (DoE) to optimize molar ratios (e.g., 1.2:1 hydrazine:ketone) .

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